

N-Oxalylglycine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Oxalylglycine*

Cat. No.: *B139260*

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CAS Number: 5262-39-5

N-Oxalylglycine (NOG) is a potent, cell-permeable inhibitor of α -ketoglutarate (2-oxoglutarate, 2-OG)-dependent dioxygenases.^{[1][2]} As a structural analog of 2-OG, it competitively binds to the active site of these enzymes, thereby modulating a variety of critical cellular processes, including the hypoxic response, epigenetic regulation, and collagen synthesis. This technical guide provides an in-depth overview of **N-Oxalylglycine**'s chemical properties, biological activity, and experimental applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

N-Oxalylglycine is a colorless solid with the molecular formula $C_4H_5NO_5$. It is structurally similar to α -ketoglutaric acid, which allows it to function as a competitive inhibitor for enzymes that utilize 2-OG as a cosubstrate.

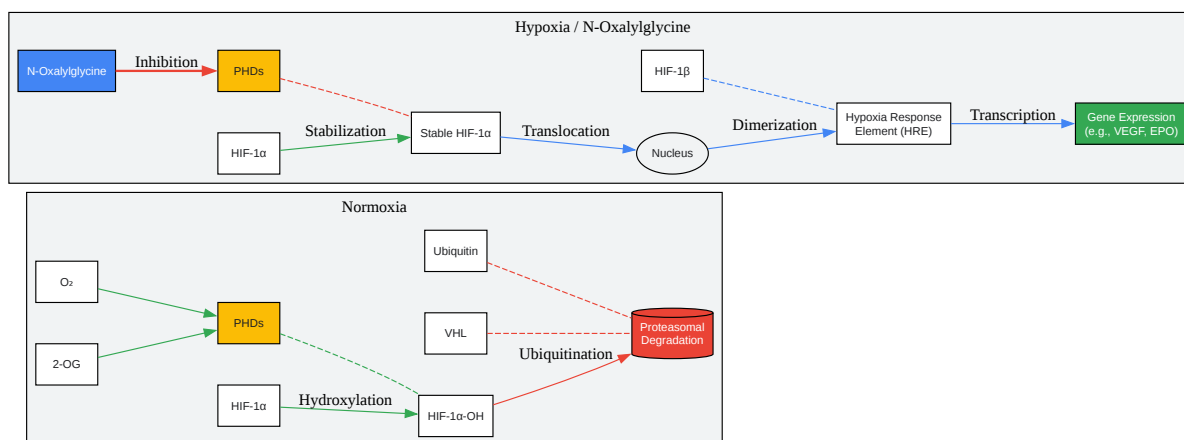
Property	Value	Reference(s)
CAS Number	5262-39-5	[1]
Molecular Formula	C ₄ H ₅ NO ₅	[1]
Molecular Weight	147.1 g/mol	[1]
Appearance	Colorless to white crystalline solid	
pKa	2.827	
Solubility	- DMF: 5 mg/mL - DMSO: 10 mg/mL - Ethanol: 10 mg/mL - PBS (pH 7.2): 10 mg/mL	[1]
Storage Temperature	-20°C	[1]

Biological Activity and Mechanism of Action

N-Oxalylglycine's primary biological function is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases. This broad family of enzymes includes, but is not limited to, prolyl hydroxylase domain proteins (PHDs) and Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] By mimicking the co-substrate 2-oxoglutarate, **N-Oxalylglycine** binds to the Fe(II) active site of these enzymes, preventing their catalytic activity.

Inhibition of Prolyl Hydroxylases and Stabilization of HIF-1 α

Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1 α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1 α for proteasomal degradation. **N-Oxalylglycine** inhibits PHDs, preventing HIF-1 α hydroxylation. This leads to the stabilization and accumulation of HIF-1 α , which can then translocate to the nucleus, dimerize with HIF-1 β , and activate the transcription of hypoxia-responsive genes. The cell-permeable prodrug, Dimethyloxalylglycine (DMOG), is often used in cell-based assays to achieve this effect.



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Caption: HIF-1α Signaling Pathway Modulation by **N-Oxalylglycine**.

Inhibition of JmjC Domain-Containing Histone Demethylases

N-Oxalylglycine also inhibits various JmjC domain-containing histone demethylases, which are involved in epigenetic regulation by removing methyl marks from histone tails. This inhibition can lead to alterations in gene expression patterns.

Inhibitory Activity (IC₅₀)

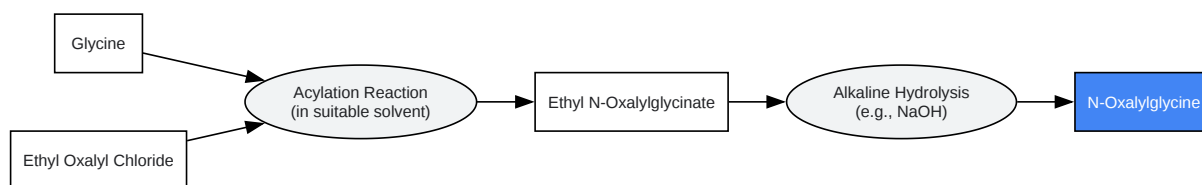
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **N-Oxalylglycine** against several key 2-oxoglutarate-dependent dioxygenases.

Target Enzyme	IC ₅₀ Value	Reference(s)
PHD1	2.1 μM	[1]
PHD2	5.6 μM	[1]
JMJD2A	250 μM	[1]
JMJD2C	500 μM	[1]
JMJD2E	24 μM	[1]

Experimental Protocols

Synthesis of N-Oxalylglycine

While detailed, citable synthesis protocols are proprietary or embedded in broader studies, a common synthetic route involves the reaction of glycine with an oxalylating agent, such as ethyl oxalyl chloride, followed by hydrolysis.



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Caption: Synthetic Pathway for **N-Oxalylglycine**.

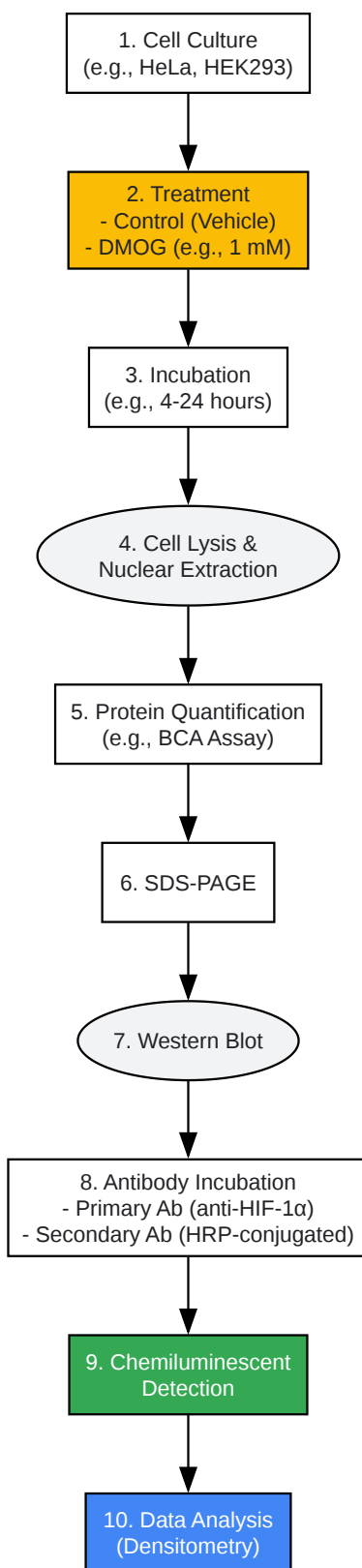
In Vitro PHD2 Inhibition Assay (Colorimetric)

This protocol is a representative example for determining the inhibitory activity of compounds like **N-Oxalylglycine** against PHD2. It is based on the principle of detecting the consumption of the co-substrate, α-ketoglutarate.

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 μ M FeSO₄, 2 mM Ascorbate).
 - Prepare solutions of recombinant human PHD2 enzyme, a peptide substrate (e.g., a fragment of HIF-1 α), and α -ketoglutarate.
 - Prepare a stock solution of **N-Oxalylglycine** in a suitable solvent (e.g., water or DMSO) and create a serial dilution.
- Assay Procedure:
 - In a 96-well plate, add the reaction buffer.
 - Add the PHD2 enzyme and the HIF-1 α peptide substrate to each well.
 - Add the different concentrations of **N-Oxalylglycine** to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
 - Pre-incubate the plate at 37°C for 10-15 minutes.
 - Initiate the reaction by adding α -ketoglutarate to all wells.
 - Incubate at 37°C for a defined period (e.g., 60 minutes).
- Detection and Analysis:
 - Stop the reaction (e.g., by adding a strong acid).
 - Quantify the remaining α -ketoglutarate using a colorimetric detection reagent (e.g., 2,4-dinitrophenylhydrazine), which forms a colored product with α -keto acids.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate the percentage of inhibition for each **N-Oxalylglycine** concentration and determine the IC₅₀ value by plotting the inhibition curve.

Experimental Workflow: Investigating HIF-1 α Stabilization in Cell Culture

A common application of **N-Oxalylglycine**'s cell-permeable prodrug, DMOG, is to induce a hypoxic-like state in cultured cells to study the downstream effects of HIF-1 α stabilization. A typical workflow is as follows:



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Caption: Workflow for HIF-1α Stabilization Analysis.

This workflow allows researchers to visualize the accumulation of HIF-1 α in the nucleus following the inhibition of PHDs by DMOG, providing a robust method to study the activation of the HIF signaling pathway.

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References

- 1. N-Oxalylglycine | TargetMol [targetmol.com]
- 2. Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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